3'-Fluoromethotrexate

Description

Historical Perspectives on Antifolate Development

The journey of antifolate drugs began in the 1940s, a period marked by intensive research into synthetic antimalarials during the Second World War. oup.comoup.com The discovery that some forms of anemia could be reversed with yeast or liver extracts led to the isolation of folic acid from spinach leaves in 1941. oup.com This understanding of the crucial role of folate in human physiology, particularly in cell division and growth, laid the groundwork for the development of antifolates as therapeutic agents. oup.comnih.gov The first clinically significant antifolate, aminopterin, was introduced in 1948 and demonstrated the ability to induce remissions in children with acute lymphoblastic leukemia. nih.govresearchgate.net

This pioneering success was soon followed by the development of methotrexate (B535133) (MTX), an analogue of aminopterin, which offered a better toxicity profile. researchgate.net For over five decades, methotrexate remained the primary antifolate in clinical use. nih.gov The mechanism of these early antifolates centered on the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and cell replication. nih.govontosight.ai The development of subsequent generations of antifolates, such as pemetrexed (B1662193) and pralatrexate, was spurred by a deeper understanding of methotrexate's pharmacology, including its membrane transport and metabolism into polyglutamate derivatives. nih.gov This ongoing search for new antifolate drugs with improved efficacy and reduced toxicity continues to drive the synthesis and evaluation of novel methotrexate derivatives. nih.govacs.org

Rationale for Fluorinated Analogues in Antifolate Chemistry

The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance various properties of a compound. tandfonline.comnih.gov This approach is particularly relevant in the design of antifolate agents, where subtle molecular modifications can lead to significant changes in biological activity.

The strategic placement of fluorine atoms within a drug molecule can profoundly influence its pharmacokinetic and physicochemical properties. nih.gov Key advantages of fluorine incorporation include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like the cytochrome P450 family. mdpi.comnih.gov This increased stability can prolong the drug's half-life in the body, potentially leading to greater efficacy. mdpi.com

Altered Physicochemical Properties: As the most electronegative element, fluorine can alter the electron distribution within a molecule. tandfonline.com This can impact properties like pKa, dipole moment, and chemical reactivity. tandfonline.commdpi.com For instance, the introduction of fluorine can reduce the basicity of a compound, which may improve its bioavailability by facilitating better membrane permeation. tandfonline.com

Improved Binding Affinity: The small size of the fluorine atom, comparable to that of a hydrogen atom, means it can often be substituted without causing significant steric hindrance at the receptor binding site. tandfonline.combenthamdirect.com Furthermore, the unique electronic properties of fluorine can lead to more favorable electrostatic and hydrogen-bond interactions with the target protein, thereby increasing binding affinity and potency. benthamdirect.com

Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. mdpi.comnih.gov

These strategic modifications aim to create a more effective and targeted therapeutic agent. mdpi.com

Beyond its therapeutic benefits, fluorine, particularly the stable isotope ¹⁹F, serves as a powerful tool in biochemical and pharmacological research. tandfonline.comnih.gov The use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers several distinct advantages for studying drug-enzyme interactions and cellular processes:

High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in a strong NMR signal that is nearly as sensitive as that of protons (¹H). ucla.edunih.gov

Low Biological Background: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra of fluorinated molecules are free from background noise from the biological matrix. ucla.edumdpi.com

Sensitive Probe of the Local Environment: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local chemical environment. ucla.edubiophysics.org This sensitivity allows for the detection of subtle changes in protein conformation upon ligand binding, providing valuable mechanistic insights. cdnsciencepub.comrsc.org

Versatility in Labeling: Fluorine can be incorporated into various molecules, including drugs, amino acids, and other biological probes, allowing for a wide range of applications in studying protein structure, dynamics, and ligand binding. ucla.edumdpi.com

The ability to monitor the interaction of a fluorinated drug with its target in real-time provides invaluable data for drug development. mdpi.com

Overview of 3'-Fluoromethotrexate as a Methotrexate Analogue

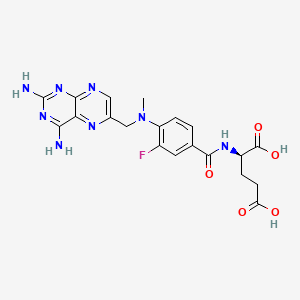

This compound (FMTX) is a derivative of methotrexate where a fluorine atom is substituted for a hydrogen atom at the 3' position of the benzoyl ring. ontosight.aiaacrjournals.org This specific modification was designed to create a novel analogue with potentially altered pharmacological properties while retaining the core mechanism of action. ontosight.ai

Like its parent compound, this compound acts as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of DNA and RNA. ontosight.ai Molecular modeling studies have indicated that the presence of the fluorine atom causes only minimal changes to the structure and binding of the antifolate to DHFR and thymidylate synthase. aacrjournals.org

A key area of investigation for fluorinated methotrexate derivatives has been their interaction with folylpoly(γ-glutamate) synthetase. nih.govresearchgate.net The polyglutamylation of methotrexate is a crucial factor in its cellular retention and long-term toxicity. nih.gov Studies on γ-fluoromethotrexate, a different fluorinated analogue, have shown that the strong electronegativity of the fluorine atom can significantly decrease polyglutamylation. nih.govnih.gov This suggests that strategic fluorination can modulate this metabolic pathway, potentially leading to a different efficacy and toxicity profile compared to the parent drug. nih.govacs.org

Research has shown that the in vitro cytotoxicity of this compound is comparable to that of methotrexate, indicating that the fluorine substitution does not negatively impact its fundamental activity. aacrjournals.org The development and study of this compound represent a targeted effort to refine the properties of a well-established drug through the precise application of fluorine chemistry. ontosight.aiaacrjournals.org

| Property | Methotrexate | This compound |

| Parent Compound | Folic Acid Analogue | Methotrexate Analogue |

| Mechanism of Action | Inhibition of Dihydrofolate Reductase (DHFR) | Inhibition of Dihydrofolate Reductase (DHFR) |

| Key Structural Difference | Hydrogen at 3' position of benzoyl ring | Fluorine at 3' position of benzoyl ring |

| In Vitro Cytotoxicity | Potent | Equivalent to Methotrexate aacrjournals.org |

| Polyglutamylation | Readily undergoes polyglutamylation | Potentially altered due to fluorine substitution |

Structure

2D Structure

3D Structure

Properties

CAS No. |

143955-01-5 |

|---|---|

Molecular Formula |

C20H21FN8O5 |

Molecular Weight |

472.4 g/mol |

IUPAC Name |

(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-fluorobenzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H21FN8O5/c1-29(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)13-4-2-9(6-11(13)21)18(32)26-12(19(33)34)3-5-14(30)31/h2,4,6-7,12H,3,5,8H2,1H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t12-/m1/s1 |

InChI Key |

OQUKMHFVJGOZDO-GFCCVEGCSA-N |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O)F |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)F |

Origin of Product |

United States |

Synthesis and Chemical Characterization Methodologies of 3 Fluoromethotrexate

Synthetic Pathways for 3'-Fluoromethotrexate Elaboration

The elaboration of this compound involves the construction of its core components: the pteridine (B1203161) ring system, the p-aminobenzoyl group, and the L-glutamic acid tail. The key step is the introduction of a fluorine atom at the 3'-position of the p-aminobenzoyl moiety. The general synthetic approach involves the preparation of a fluorinated intermediate, N-(4-amino-3-fluorobenzoyl)-L-glutamic acid, which is then coupled with the pteridine portion of the molecule.

Regioselective Fluorination Techniques

Achieving regioselective fluorination, the precise placement of a fluorine atom onto a specific position of a molecule, is a critical challenge in the synthesis of compounds like this compound. Several methods are available for the fluorination of aromatic rings, which can be broadly categorized into electrophilic and nucleophilic fluorination reactions.

Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic ring. The directing effects of existing substituents on the ring guide the position of fluorination. For precursors to this compound, an activating group, such as an amino or hydroxyl group, would direct the incoming fluorine atom. Reagents like Selectfluor® (F-TEDA-BF4) are commonly used for this purpose due to their relative stability and safety.

Nucleophilic Aromatic Substitution (SNAr): In this method, a good leaving group (e.g., -NO2, -Cl) on an electron-deficient aromatic ring is displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). The reaction often requires polar aprotic solvents and sometimes phase-transfer catalysts to enhance the reactivity of the fluoride ion.

Sandmeyer-type Reactions: This classical method involves the diazotization of an aromatic amine to form a diazonium salt, which is then decomposed in the presence of a fluoride source (e.g., HBF4 in the Balz-Schiemann reaction) to introduce the fluorine atom.

The selection of a specific technique depends on the available starting materials and the compatibility of other functional groups within the precursor molecule.

Precursor Synthesis and Derivatization

The synthesis of this compound hinges on the successful preparation of its key building blocks. A common pathway involves the initial synthesis of a fluorinated benzoyl glutamate (B1630785) intermediate.

Preparation of N-(4-amino-3-fluorobenzoyl)-L-glutamic acid: The synthesis often starts from a commercially available fluorinated p-nitrobenzoic acid derivative. This starting material is first converted to an activated form, such as an acyl chloride.

This activated acyl derivative is then reacted with L-glutamic acid, where the carboxyl groups are often protected (e.g., as esters) to prevent side reactions. This condensation reaction forms an amide bond.

Following the coupling, the nitro group is reduced to an amine (e.g., using catalytic hydrogenation), and the protecting groups on the glutamic acid moiety are removed (hydrolyzed) to yield the key intermediate, N-(4-amino-3-fluorobenzoyl)-L-glutamic acid.

Final Coupling: The final step is a condensation reaction that joins the fluorinated N-(4-aminobenzoyl)-L-glutamic acid intermediate with a pteridine precursor, such as 2,4-diamino-6-(bromomethyl)pteridine, to form the complete this compound molecule. This reaction typically proceeds via a nucleophilic substitution where the amino group of the intermediate displaces the bromine atom on the pteridine ring.

Purification and Isolation Strategies

After the synthesis is complete, the crude this compound must be purified to remove unreacted starting materials, by-products, and other impurities. A combination of techniques is typically employed to achieve high purity.

Chromatography: Column chromatography is a standard method for purification. Silica gel is a common stationary phase, and the mobile phase is a carefully chosen solvent system (e.g., a mixture of chloroform (B151607) and ethanol) that allows for the separation of the desired product from impurities based on differences in polarity.

Crystallization: Recrystallization from a suitable solvent or solvent mixture can be a highly effective final purification step. This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals of this compound, leaving impurities behind in the solvent.

Precipitation: Adjusting the pH of an aqueous solution of the product can induce precipitation. For instance, methotrexate (B535133) and its analogues can be purified by precipitating them from a solution by adjusting the pH, followed by filtration and washing. The formation of salts, such as sodium or zinc salts, can also be used to facilitate purification and isolation. google.com

Analytical Methodologies for Structural Confirmation

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is utilized. These methods provide information about the compound's molecular structure, mass, and purity level.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural determination.

1H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound would show characteristic signals for the protons on the pteridine ring, the benzoyl ring, the glutamic acid backbone, and the N-methyl group.

13C NMR: Reveals the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

19F NMR: This technique is particularly important for fluorinated compounds. It provides a distinct signal for the fluorine atom, and its chemical shift and coupling patterns can confirm its position on the benzoyl ring. nih.gov

| 1H NMR Data for Methotrexate (Illustrative) | |

| Chemical Shift (ppm) | Assignment |

| ~8.6 | Pteridine H-7 |

| ~7.8 | Benzoyl H-2',6' |

| ~6.8 | Benzoyl H-3',5' |

| ~4.8 | Glutamate α-CH |

| ~3.2 | N-CH3 |

| ~2.2-2.4 | Glutamate β,γ-CH2 |

| Note: The presence of fluorine at the 3'-position in this compound would alter the chemical shifts and splitting patterns of the adjacent aromatic protons compared to the parent Methotrexate. |

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio (m/z) of the compound, thereby providing its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. Fragmentation patterns observed in the mass spectrum can also offer further structural information. For polar molecules like methotrexate and its analogs, derivatization (e.g., methylation) may be used to increase volatility for certain types of mass spectrometry. nih.gov

| Mass Spectrometry Data | |

| Technique | Expected Observation for this compound |

| Electrospray Ionization (ESI-MS) | A prominent ion corresponding to the protonated molecule [M+H]+. |

| High-Resolution MS (HRMS) | An exact mass measurement confirming the molecular formula C20H21FN8O5. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds like this compound.

The technique separates the target compound from any impurities based on their differential partitioning between a stationary phase (typically a packed column, such as a C18 column) and a liquid mobile phase. A detector, commonly a UV-Vis detector set to a wavelength where the compound strongly absorbs light (e.g., around 303-307 nm for methotrexate derivatives), is used to quantify the components of the mixture. researchgate.netjocpr.com

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A well-validated HPLC method can also be used to quantify the amount of the compound in a sample. nih.govrhhz.net

| Typical HPLC Parameters for Methotrexate Analogues | |

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Detection | UV-Vis at ~305 nm |

| Result | A single major peak indicates high purity. The retention time is a characteristic of the compound under the specific conditions. |

Molecular Mechanisms of Action of 3 Fluoromethotrexate

Inhibition of Dihydrofolate Reductase (DHFR) by 3'-Fluoromethotrexate

The principal molecular target of Methotrexate (B535133) and its analogs is Dihydrofolate Reductase (DHFR), a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis. nih.gov Inhibition of DHFR leads to a depletion of intracellular THF, thereby disrupting the synthesis of these essential precursors and ultimately leading to cell cycle arrest and apoptosis. researchgate.net

Research on a related compound, gamma-Fluoromethotrexate (FMTX), has shown that its inhibition of DHFR from several sources is nearly equivalent to that of Methotrexate. researchgate.net Specifically, the erythro isomer of FMTX demonstrates a rate of displacement from human leukemia cell DHFR that is essentially the same as that of MTX, indicating a very similar binding interaction. nih.gov The threo isomer, however, exhibits a faster off-rate. nih.gov This suggests that the stereochemistry of the fluorinated glutamate (B1630785) moiety can influence the binding kinetics. Given the structural similarities, it is highly probable that this compound also acts as a potent, tight-binding inhibitor of DHFR, with binding affinities and kinetics comparable to those of Methotrexate.

Table 1: Comparative Inhibition of Dihydrofolate Reductase by Methotrexate

| Compound | DHFR Isoform/Source | Inhibition Constant (Ki) | Dissociation Constant (Kd) | Association Rate Constant (kon) | Dissociation Rate Constant (koff) |

| Methotrexate | Recombinant Human | 3.4 pM (final complex) | - | 1.0 x 10⁸ M⁻¹s⁻¹ | - |

| Methotrexate | Escherichia coli | - | 9.5 nM | - | - |

Data presented is for Methotrexate as a reference for the expected activity of this compound.

There are no publicly available X-ray crystallography or specific molecular modeling studies for the this compound-DHFR complex. However, the structural basis of the interaction between Methotrexate and DHFR is well-characterized. MTX binds to the active site of DHFR in an extended conformation, with its pteridine (B1203161) ring buried deep within a hydrophobic pocket. nih.gov The binding is further stabilized by a network of hydrogen bonds between the inhibitor and amino acid residues in the active site. nih.gov

Interactions with Other Folate-Dependent Enzymes

Thymidylate Synthetase (TS) is a key enzyme in the de novo synthesis of thymidylate, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). proteopedia.org While DHFR is the primary target of Methotrexate, inhibition of DHFR leads to a depletion of the TS cofactor, 5,10-methylenetetrahydrofolate, which indirectly inhibits TS activity. nih.gov Furthermore, polyglutamated forms of Methotrexate can directly inhibit TS. researchgate.netnih.gov It is plausible that this compound, particularly if it undergoes polyglutamylation in the cell, could also directly modulate the activity of Thymidylate Synthetase.

Glycinamide Ribonucleotide Formyltransferase (GARFT) is an enzyme involved in the de novo purine (B94841) biosynthesis pathway. While there is no direct evidence of this compound interacting with GARFT, some antifolates have been shown to inhibit this enzyme. The effect of Methotrexate on the purine biosynthesis pathway is complex and appears to be cell-type specific. nih.govnih.gov

The inhibition of DHFR by Methotrexate leads to a depletion of tetrahydrofolate cofactors that are essential for two steps in the de novo purine biosynthesis pathway. nih.gov This results in an inhibition of purine synthesis. nih.govnih.gov Studies in human T-lymphocytes have shown that low-dose MTX can inhibit the first enzyme of the purine biosynthesis pathway, amidophosphoribosyltransferase, in addition to the folate-dependent enzymes. nih.govnih.gov It is reasonable to expect that this compound would exert a similar inhibitory effect on the de novo purine biosynthesis pathway as a consequence of its potent inhibition of DHFR.

Impact on Cellular Folate Metabolism and Biosynthetic Pathways

γ-Fluoromethotrexate (FMTX), an analog of Methotrexate (MTX), exerts its biological effects by targeting the folate metabolic pathway, which is crucial for the synthesis of nucleic acids. nih.govplos.orgresearchgate.net Its mechanism is rooted in the inhibition of key enzymatic processes that are fundamental for cell proliferation. proteopedia.orgmdpi.com

The primary mechanism by which γ-Fluoromethotrexate disrupts nucleotide synthesis is through the potent inhibition of dihydrofolate reductase (DHFR). nih.govresearchgate.net DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. nih.govmdpi.com Tetrahydrofolate and its derivatives are essential one-carbon donors required for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. researchgate.net

By acting as a competitive inhibitor of DHFR, FMTX effectively blocks the regeneration of the tetrahydrofolate pool. proteopedia.org This leads to a depletion of intracellular reduced folate cofactors, which subsequently halts the synthesis of thymidylate and purines necessary for DNA replication and cell division. researchgate.net Studies have demonstrated that pulses of FMTX impact de novo thymidylate biosynthesis in intact cells, confirming its role in disrupting this vital pathway. nih.govnih.gov The inhibition of DHFR by FMTX is nearly equivalent to that of Methotrexate, highlighting its efficacy as an antimetabolite. nih.gov

The inhibition of dihydrofolate reductase by γ-Fluoromethotrexate directly impacts the broader network of one-carbon metabolism. This metabolic cycle is responsible for transferring one-carbon units, a process essential for the biosynthesis of a range of molecules beyond nucleotides, including several amino acids. researchgate.net Tetrahydrofolate derivatives act as the central cofactors that carry and activate these one-carbon units. nih.gov

Role of Polyglutamation in this compound's Intracellular Activity

Polyglutamylation, the addition of glutamate residues to folate analogs, is a key determinant of their intracellular retention and activity. plos.org This process is catalyzed by the enzyme folylpoly-γ-glutamate synthetase (FPGS). proteopedia.org The degree to which a compound is polyglutamylated significantly influences its pharmacological profile.

Research has conclusively shown that γ-Fluoromethotrexate is an exceedingly poor substrate for folylpoly-γ-glutamate synthetase (FPGS). nih.govresearchgate.net The introduction of a fluorine atom at the gamma-carbon of the glutamate moiety is the primary reason for this diminished activity. nih.govnih.gov The strong electronegativity of the fluorine atom increases the acidity of the gamma-carboxyl group, which is the site of amide bond formation during glutamylation. nih.govnih.gov This chemical alteration significantly hinders the ability of FPGS to catalyze the addition of further glutamate residues. nih.gov This makes the conversion of FMTX to its polyglutamated forms minimal compared to Methotrexate. nih.gov

The inability of γ-Fluoromethotrexate to be efficiently polyglutamylated has profound implications for its cellular pharmacology. While polyglutamated forms of antifolates are well-retained within cells, the monoglutamate forms are subject to rapid efflux. nih.gov Uptake experiments in H35 hepatoma cells revealed that while FMTX accumulates to a similar extent as MTX at a steady state, its efflux is also rapid and comparable to that of MTX monoglutamate. nih.govnih.gov

The lack of polyglutamation means that once extracellular FMTX is removed, the intracellular concentration of the drug rapidly declines. nih.govnih.gov This transient intracellular presence directly correlates with a significantly reduced toxicity when cells are exposed to the drug for short periods. nih.gov The vastly reduced toxicity of FMTX after its removal from the culture medium is best correlated with its impaired glutamylation, underscoring the critical role of polyglutamates in sustaining the intracellular activity and prolonged effects of antifolates like Methotrexate. nih.govnih.gov

Direct comparative studies highlight the stark difference in polyglutamylation between γ-Fluoromethotrexate and Methotrexate. In dividing H35 hepatoma cells exposed to a 50 µM concentration of each drug, the formation of polyglutamates (defined as derivatives with more than two glutamate residues) was dramatically lower for FMTX. nih.govnih.gov

After a two-hour exposure, the level of polyglutamate formation for FMTX was reduced by 98% compared to MTX. nih.govnih.gov Following a six-hour exposure, the reduction was 93%. nih.govnih.gov This demonstrates the profound impact of gamma-fluorination on the molecule's ability to be metabolized by FPGS. nih.gov Consequently, while MTX is converted into a pool of long-chain polyglutamates that are retained by the cell, FMTX remains almost entirely in its rapidly effluxed monoglutamate form. nih.gov

Interactive Data Table: Polyglutamate Formation in H35 Cells (50 µM Drug Exposure)

| Drug | Exposure Time | Polyglutamate Formation (nmol/g cell protein) | % Reduction vs. MTX |

| Methotrexate | 2 hours | 55 | - |

| γ-Fluoromethotrexate | 2 hours | ~1.1 | 98% |

| Methotrexate | 6 hours | 130 | - |

| γ-Fluoromethotrexate | 6 hours | ~9.1 | 93% |

Data derived from studies on H35 hepatoma cells. nih.govnih.gov

Preclinical Evaluation of 3 Fluoromethotrexate in Biological Systems

In Vitro Cytotoxicity and Antiproliferative Activity Studies

Research has shown that the in vitro cytotoxicity of 3'-Fluoromethotrexate is comparable to that of its parent compound, Methotrexate (B535133). nih.gov While specific IC50 values for this compound are not extensively detailed in publicly available literature, its dose-response relationship in tumor cell lines is generally considered to be equivalent to that of Methotrexate under continuous exposure conditions. nih.gov

Note: IC50 values for Methotrexate vary widely depending on the cell line and experimental conditions. The data presented below for Methotrexate is for comparative context.

Interactive Data Table: Representative IC50 Values for Methotrexate in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| RH-1 | Rhabdomyosarcoma | 0.00576 |

| ML-2 | Acute Myeloid Leukemia | 0.00705 |

| HCT-116 | Colon Carcinoma | 0.0101 |

| A549 | Non-Small Cell Lung Cancer | >1 (varies) |

| MCF-7 | Breast Adenocarcinoma | >1 (varies) |

Source: Genomics of Drug Sensitivity in Cancer Project. cancerrxgene.org

Comparative analyses have revealed a critical dependence on the duration of drug exposure when evaluating the relative cytotoxicity of this compound and Methotrexate. nih.gov In studies with continuous 72-hour exposure, Methotrexate was found to be only 12-fold more toxic than this compound. nih.gov However, a striking difference in potency was observed with short-term exposure. With a 2-hour pulse exposure, Methotrexate was 2300-fold more effective than this compound. nih.gov

This significant disparity is attributed to the differential ability of the two compounds to undergo polyglutamylation, a process that traps the drug inside the cell and enhances its inhibitory effect on dihydrofolate reductase. nih.gov The sustained antitumor effect of Methotrexate after a short exposure period is closely linked to the rapid formation and retention of its polyglutamated derivatives. researchgate.net

Studies conducted in H35 hepatoma cells have demonstrated that the cellular uptake and accumulation of this compound at steady state are approximately the same as those of Methotrexate. nih.gov The rapid efflux of both compounds from the cells is also reported to be very similar. nih.gov

The most significant difference in the cellular dynamics of these two compounds lies in their metabolic fate within the cell. This compound is an exceedingly poor substrate for the enzyme folylpoly(γ-glutamate) synthetase. nih.gov This is due to the electronegative properties of the fluorine atom at the gamma-carbon of the glutamate (B1630785) moiety, which hinders the formation of an amide bond. nih.gov Consequently, the formation of polyglutamates of this compound is drastically reduced. In dividing cells exposed to the drugs, the levels of polyglutamates (with more than two glutamate residues) formed from this compound were reduced by 93% to 98% compared to those formed from Methotrexate. nih.gov

Interactive Data Table: Polyglutamate Formation in Dividing Cells

| Compound | Exposure Time | Polyglutamate Formation (nmol/g of cell protein) | % Reduction vs. MTX |

| Methotrexate | 2 hours | 55 | - |

| This compound | 2 hours | ~1.1 | 98% |

| Methotrexate | 6 hours | 130 | - |

| This compound | 6 hours | ~9.1 | 93% |

Source: Galivan, J., et al. (1985). nih.gov

In Vivo Efficacy Studies in Non-Human Animal Models

While the in vitro data provides a foundational understanding of this compound's activity, there is a notable lack of publicly available research detailing its in vivo efficacy in terms of tumor growth inhibition in xenograft models. One study has successfully demonstrated that the accumulation of this compound in a human tumor xenograft model can be observed in vivo using 19F magnetic resonance spectroscopy (MRS). nih.gov This finding confirms that the compound can reach the tumor tissue in a living organism. However, this study did not report on the therapeutic efficacy of this compound in reducing tumor volume or improving survival in these preclinical models. nih.gov

Comprehensive pharmacokinetic and biodistribution data for this compound in preclinical models are not extensively documented in the available scientific literature. The aforementioned in vivo study using 19F MRS provides evidence of tumor accumulation, which is a key aspect of biodistribution. nih.gov However, detailed parameters such as plasma clearance, half-life, volume of distribution, and a complete profile of its distribution in other organs and tissues have not been reported. For context, studies on Methotrexate in mice have shown that its pharmacokinetics are independent of the dose over a wide range and the mode of administration (bolus vs. infusion). nih.gov It is also known that Methotrexate accumulates more rapidly and to higher levels in the small intestine compared to the bone marrow in mice. nih.gov Similar detailed in vivo characterization for this compound is not currently available.

Imaging Applications in Vivo (e.g., 19F Magnetic Resonance Spectroscopy)

The unique characteristics of the fluorine-19 (¹⁹F) nucleus, such as its high natural abundance and the absence of a background signal in biological tissues, make it an excellent probe for in vivo magnetic resonance spectroscopy (MRS) and imaging. The introduction of a fluorine atom into the structure of methotrexate, creating this compound (FMTX), allows for the non-invasive monitoring of the drug's pharmacokinetics and distribution within biological systems.

Pilot in vivo ¹⁹F MRS studies have successfully demonstrated the feasibility of detecting this compound in a tumor model. In a study utilizing a human prostate cancer (LNCaP) xenograft in nude mice, the accumulation of FMTX within the tumor was readily observable following administration. nih.gov This technique provides a direct method to monitor the presence and relative concentration of the fluorinated compound within the tumor tissue over time.

The key findings from this preclinical research indicated that the tumor uptake of this compound is detectable with good temporal resolution. The in vivo chemical shift of this compound was observed in the range of 46.5 to 46.9 ppm, allowing for clear identification of the compound. The use of a surface coil in the MRS experiment localized the ¹⁹F signal to the volume of the tumor, ensuring that the detected signal intensity represented the concentration of the drug within the tumor itself. nih.gov

While these pilot studies confirmed the utility of ¹⁹F MRS for in vivo imaging of this compound, detailed quantitative data from time-course studies, which would be necessary to populate a data table of signal intensity versus time, were not available in the reviewed literature abstracts. Such data would be crucial for a complete pharmacokinetic analysis, including uptake and clearance rates of the compound in tumor tissue.

Research Findings from In Vivo ¹⁹F MRS Studies of this compound

| Parameter | Finding | Source |

| Imaging Modality | ¹⁹F Magnetic Resonance Spectroscopy (MRS) | nih.gov |

| Animal Model | Nude mouse | nih.gov |

| Tumor Model | Human prostate cancer (LNCaP) xenograft | nih.gov |

| Compound Detected | This compound (FMTX) | nih.gov |

| Observation | Successful detection of FMTX accumulation in the tumor | nih.gov |

Structure Activity Relationship Sar Studies of 3 Fluoromethotrexate and Analogues

Impact of Fluorine Substitution at the 3'-Position on Biological Activity

The introduction of a fluorine atom onto the benzoyl ring of methotrexate (B535133), particularly at the 3'-position, induces significant changes in the molecule's electronic and conformational properties. These modifications directly influence its interaction with its primary molecular target, dihydrofolate reductase (DHFR), and its subsequent metabolic processing within the cell.

Conformational Analysis and Enzyme Binding Specificity

Methotrexate and its analogues bind tightly within a deep cleft in the DHFR enzyme, inhibiting the reduction of dihydrofolate to tetrahydrofolate and thereby disrupting the synthesis of precursors for DNA and RNA. mdpi.com The binding mechanism involves multiple steps and significant protein conformational changes. nih.govresearchgate.net

Furthermore, studies on 3'-fluoroaminopterin (B1664136) have demonstrated that this analogue possesses enhanced cytotoxicity compared to methotrexate, a finding that correlates with its increased affinity for DHFR. lookchem.com This suggests that the electronic effects of the 3'-fluoro substitution favorably influence the interactions within the enzyme's binding pocket.

Influence on Metabolic Stability and Polyglutamation

A critical factor in the efficacy and retention of methotrexate within cells is its metabolic conversion to polyglutamate derivatives. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate (B1630785) residues to the parent molecule. researchgate.netnih.gov These polyglutamated forms are retained more effectively within the cell and can exhibit increased inhibitory activity against other folate-dependent enzymes. researchgate.netnih.gov

While direct studies on the polyglutamation of 3'-fluoromethotrexate are limited, extensive research on γ-fluoromethotrexate (FMTX), where fluorine is substituted on the glutamate moiety, offers a powerful model for understanding the impact of fluorine's electronegativity on this process. The strong electron-withdrawing nature of the fluorine atom in FMTX dramatically increases the acidity of the adjacent γ-carboxyl group. nih.gov This chemical alteration renders FMTX an exceedingly poor substrate for FPGS. nih.gov

Experimental data from studies in H35 hepatoma cells starkly illustrate this effect. After a 6-hour exposure to the respective drugs, the formation of methotrexate polyglutamates (containing more than two glutamate residues) was reduced by 93% with FMTX compared to methotrexate. This impaired glutamylation has profound consequences for the drug's cytotoxicity, particularly under conditions of short-term exposure. While methotrexate is only 12-fold more toxic than FMTX after continuous 72-hour exposure, it is 2300-fold more effective following a brief 2-hour pulse. This disparity highlights that the prolonged cytotoxic effect of methotrexate is heavily reliant on its conversion to and retention as polyglutamates. The dramatic reduction in polyglutamation for the fluorinated analogue directly correlates with its reduced toxicity after the drug is removed from the extracellular environment.

| Compound | Exposure Time | Polyglutamate Formation (nmol/g cell protein) | % Reduction with FMTX |

|---|---|---|---|

| MTX | 2 hours | 55 | 98% |

| FMTX | ~1.1 | ||

| MTX | 6 hours | 130 | 93% |

| FMTX | ~9.1 |

| Exposure Condition | MTX IC50 (μM) | FMTX IC50 (μM) | Fold Difference (MTX vs. FMTX) |

|---|---|---|---|

| Continuous (72 hr) | 0.015 | 0.18 | 12-fold |

| Pulse (2 hr) | 0.03 | 69 | 2300-fold |

Rational Design of Novel this compound Derivatives

The insights gained from SAR studies provide a foundation for the rational design of new this compound derivatives. The goal is to harness the beneficial properties of the fluorine atom while optimizing the molecule's structure to enhance efficacy, modulate cellular transport, and improve selectivity. nih.gov

Exploration of Structural Modifications for Enhanced Efficacy

The development of more potent DHFR inhibitors often involves modifications aimed at improving interactions with key amino acid residues in the enzyme's active site. mdpi.commonash.edu For this compound, further structural alterations could be explored. For instance, adding other small, electron-withdrawing or -donating groups to the benzoyl ring could fine-tune the electronic properties and conformational preferences of the inhibitor. Molecular modeling and docking studies can predict how these modifications might influence binding energy and interactions with critical residues like Glu-30 and Phe-34 within the human DHFR active site. mdpi.com Another strategy involves modifying the glutamate tail, as replacing it with other amino acids has been shown to alter both DHFR and FPGS inhibition. nih.gov

Modulation of Cellular Transport Mechanisms

The entry of methotrexate into cells is primarily mediated by the reduced folate carrier (RFC) and, to a lesser extent, the folate receptor alpha (FRα). researchgate.netnih.govnih.gov FRα is frequently overexpressed on the surface of various cancer cells, making it an attractive target for selective drug delivery. nih.gov The rational design of this compound derivatives can aim to alter the affinity for these transporters. By modifying the charge distribution and steric bulk of the molecule, particularly in the glutamate region, it may be possible to design analogues with a higher affinity for FRα over the more ubiquitously expressed RFC. This could lead to preferential uptake by tumor cells, thereby increasing the therapeutic window. Conversely, modifications could be designed to reduce recognition by efflux pumps, such as multidrug resistance-associated proteins (MRPs), which actively remove methotrexate from cells and contribute to drug resistance.

Strategies for Improved Biochemical Selectivity

Achieving biochemical selectivity—targeting cancer cells over healthy host cells—is a primary objective in anticancer drug design. monash.edu For this compound derivatives, selectivity can be enhanced by exploiting the metabolic differences between normal and malignant tissues. As discussed, the reduced capacity for polyglutamylation, a direct consequence of fluorination, can lead to lower drug retention and toxicity in normal cells. nih.gov A key strategy would be to design a 3'-fluoro analogue that is a poor substrate for FPGS in normal tissues but is more efficiently polyglutamylated in cancer cells, perhaps due to differences in FPGS expression or activity levels between cell types. nih.govplos.org Furthermore, designing derivatives that specifically target isoforms or conformational states of DHFR that are more prevalent in rapidly dividing cancer cells could also enhance selectivity. researchgate.net This approach seeks to create compounds that are not only potent inhibitors but also possess a metabolic and transport profile that favors accumulation and activity within the tumor microenvironment.

Computational Approaches in SAR Analysis

Computational methods are indispensable tools in modern drug discovery for elucidating the structure-activity relationships (SAR) of therapeutic agents and their analogues. collaborativedrug.comwikipedia.org These in silico techniques provide deep insights into the molecular interactions governing a compound's biological activity, guiding the rational design of more potent and selective molecules. collaborativedrug.com For methotrexate (MTX) and its derivatives, such as this compound, computational approaches like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling have been pivotal in understanding their interaction with the target enzyme, dihydrofolate reductase (DHFR), and in predicting the activity of novel analogues. nih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand (like this compound) to its receptor (typically DHFR). nih.gov Docking predicts the preferred orientation of a molecule when bound to another, while MD simulations provide insights into the stability and conformational changes of the ligand-receptor complex over time. nih.govmdpi.com

Molecular Docking: This method involves placing a ligand into the binding site of a target protein in various conformations and orientations to find the best possible fit. nih.gov The quality of the fit is evaluated using a scoring function, which estimates the binding affinity. For MTX analogues, docking studies are crucial for understanding how structural modifications affect binding to DHFR. For instance, studies have shown that the binding of MTX and its derivatives to the active site of human DHFR (hDHFR) is a key determinant of their inhibitory activity. nih.govnih.gov Docking analyses help identify critical interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the DHFR active site, including Ile-7, Glu-30, Phe-31, and Val-115. mdpi.combmmj.org

In one computational study, various MTX analogues were docked into the active site of both wild-type (WT) and mutant hDHFR to identify compounds with potentially higher binding affinities than MTX itself. nih.gov The docking scores, such as the ChemPLP fitness score, are used to rank the analogues, with higher scores indicating potentially better binding. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex. mdpi.com These simulations model the atomic movements of the system over time, providing a dynamic view of the binding. nih.gov Key parameters analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms from their initial position. A stable RMSD over the simulation time suggests a stable complex. nih.govmdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. mdpi.com

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein, which are critical for binding affinity and specificity. nih.gov

MD simulations have been used to confirm the stability of MTX analogues in the hDHFR binding pocket, showing that potent inhibitors form stable hydrogen bonds and maintain a low and steady RMSD throughout the simulation. nih.govnih.gov The binding free energy, often calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), provides a more accurate estimation of binding affinity than docking scores alone. nih.gov

| Computational Technique | Purpose in SAR Analysis | Key Parameters/Outputs | Application to MTX Analogues |

| Molecular Docking | Predicts the binding pose and affinity of a ligand in the receptor's active site. | Binding pose, Docking score (e.g., ChemPLP), Identification of key interactions (H-bonds, hydrophobic contacts). | To identify analogues with potentially stronger binding to DHFR than methotrexate and to understand how structural changes affect interactions with active site residues. nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Evaluates the stability and dynamics of the ligand-receptor complex over time. | RMSD, RMSF, Radius of Gyration (Rg), Hydrogen bond analysis, Binding free energy (MM/PBSA). | To confirm the stability of docked poses, analyze conformational changes, and refine binding affinity predictions for analogues complexed with DHFR. nih.govmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfrontiersin.org The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. collaborativedrug.comwikipedia.org

For methotrexate analogues, QSAR studies are performed to identify the key structural features and molecular properties that govern their inhibitory potency against DHFR or their transport by proteins like the multispecific resistance-associated protein 2 (Mrp2). nih.gov

The process of developing a QSAR model typically involves:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is compiled. For MTX, this would include various analogues with modifications to the pteridine (B1203161) ring, benzoyl group, or glutamate tail. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) or 3D descriptors (e.g., molecular shape, electrostatic potential). nih.gov

Model Building: Statistical methods, such as partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

A 2D-QSAR study on MTX and 24 of its analogues identified the octanol/water partition coefficient, hydrophobicity, and negative charge as three important factors for their affinity to the rMrp2 transporter. nih.gov Furthermore, a 3D-QSAR analysis of the same set of compounds resulted in a pharmacophore model. This model identified a specific three-dimensional arrangement of chemical features—two hydrophobic groups, two aromatic rings, and a negative ionizable group—as critical for binding affinity. nih.gov Such models provide a clear roadmap for designing new analogues with improved activity by indicating where to add or modify functional groups to enhance favorable interactions. nih.govnih.gov

| QSAR Descriptor Type | Description | Relevance to MTX Analogue Activity |

| Physicochemical | Properties like octanol/water partition coefficient (logP) and hydrophobicity. | Important for transport affinity (e.g., to rMrp2) and potentially for membrane passage to reach the intracellular target DHFR. nih.gov |

| Electronic | Describes the electronic properties, such as the distribution of charges. | The presence of a negative charge was identified as a key factor for affinity to the rMrp2 transporter. nih.gov |

| Spatial (3D) | Features related to the 3D structure, such as shape and the spatial arrangement of functional groups (pharmacophore). | A pharmacophore model for MTX analogues identified two hydrophobes, two aromatic rings, and a negative ionizable group as critical for binding. nih.gov |

Mechanisms of Resistance to 3 Fluoromethotrexate

Alterations in Folate Transport Systems

The intracellular concentration of 3'-Fluoromethotrexate is a critical determinant of its cytotoxic effect. This concentration is maintained by a balance between influx and efflux transport systems. Alterations in these systems represent a primary mechanism of resistance.

The primary route of entry for methotrexate (B535133) and its analogs into mammalian cells is the Reduced Folate Carrier (RFC), a transmembrane protein responsible for the uptake of reduced folates. wikipedia.orgnih.gov A frequent and well-documented mechanism of resistance is the impaired transport of the drug into the cell due to decreased RFC activity. nih.govnih.gove-crt.org This can result from several genetic and epigenetic alterations.

Research has identified defects in the expression of the RFC1 gene in MTX-resistant cell lines. nih.gov These defects can include mutations that lead to a non-functional protein or epigenetic changes, such as aberrant hypermethylation of the RFC promoter, which silences gene expression. nih.gov For instance, studies in acute lymphoblastic leukemia (ALL) have shown that while impaired MTX transport is uncommon in untreated patients (around 13%), it is significantly more prevalent in patients who have relapsed after MTX-containing therapy (over 70%). This acquired resistance is often associated with decreased expression of RFC mRNA.

The consequence of reduced RFC function is a lower intracellular accumulation of the antifolate, thereby diminishing its ability to inhibit DHFR and exert its cytotoxic effects. Restoring RFC activity in transport-deficient resistant cells has been shown to significantly increase sensitivity to MTX, demonstrating the pivotal role of this carrier in drug efficacy. nih.gov

Table 1: Alterations in the Reduced Folate Carrier (RFC) Leading to Resistance

| Alteration Type | Molecular Mechanism | Consequence | Reference |

|---|---|---|---|

| Genetic | Gene mutations (e.g., premature stop codons, missense mutations) | Production of a truncated or non-functional RFC protein. | nih.gov |

| Epigenetic | Hypermethylation of the RFC gene promoter | Silencing of RFC gene expression, leading to reduced protein levels. | nih.gov |

| Transcriptional | Decreased RFC mRNA expression | Reduced synthesis of the RFC protein. | researchgate.net |

While reduced influx is a major resistance mechanism, increased efflux, or the active pumping of the drug out of the cell, also plays a crucial role. This process is primarily mediated by members of the ATP-binding cassette (ABC) superfamily of transporters. nih.gov These proteins, including P-glycoprotein (Pgp/ABCB1), Multidrug Resistance Proteins (MRPs/ABCC family), and Breast Cancer Resistance Protein (BCRP/ABCG2), function as ATP-dependent efflux pumps that can transport a wide range of substances, including antifolates. nih.govfrontiersin.org

Overexpression of these transporters confers resistance by actively lowering the intracellular concentration of this compound. e-crt.orgnih.gov Several MRPs (MRP1, MRP2, MRP3, MRP5) and BCRP have been shown to transport methotrexate. nih.govnih.govcuni.cz These transporters generally function as high-capacity, low-affinity exporters. nih.gov For example, human MRP3 has been demonstrated to mediate the transport of methotrexate and is considered a component of the cellular efflux system for this antimetabolite. cuni.cznih.gov The increased expression of these efflux pumps can therefore effectively counteract the influx mediated by RFC, leading to a net decrease in intracellular drug levels and subsequent resistance.

Dihydrofolate Reductase-Mediated Resistance Mechanisms

Dihydrofolate reductase (DHFR) is the direct molecular target of this compound. mdpi.com Consequently, alterations related to DHFR that reduce the drug's inhibitory effect are a central mechanism of resistance.

One of the most common mechanisms of acquired resistance to methotrexate is the amplification of the DHFR gene. nih.govnih.govnih.gov Gene amplification leads to a corresponding increase in the synthesis of DHFR mRNA and, subsequently, a significant overexpression of the DHFR enzyme. e-crt.orgnih.gov This overproduction of the target enzyme effectively titrates the available drug, meaning that standard concentrations of this compound are no longer sufficient to inhibit all DHFR activity and block the essential pathway for nucleotide synthesis.

Low-level DHFR gene amplification (two to four gene copies) has been observed in relapsed acute lymphoblastic leukemia patients and is correlated with increased DHFR enzyme activity and clinical MTX resistance. nih.gov In some cell lines, these amplified genes are associated with double minute chromosomes and are lost when the selective pressure of the drug is removed. researchgate.net The induction of certain oncogenes, such as Ha-ras, has also been shown to increase the frequency of DHFR gene amplification, suggesting a link between genetic instability and the development of this resistance mechanism. nih.gov

Another established mechanism of resistance involves structural changes in the DHFR enzyme itself, caused by mutations in the DHFR gene. e-crt.orgnih.gov These mutations can alter the amino acid sequence within the drug's binding site, thereby reducing the enzyme's affinity for this compound. researchgate.net As a result, a much higher concentration of the drug is required to achieve the same level of enzyme inhibition.

The binding of methotrexate to DHFR is a complex process involving multiple steps and protein conformational changes. nih.gov Specific mutations can disrupt this interaction. For example, a murine DHFR double mutant (F31A/F34A) was found to have a K(i) value for methotrexate that was over 10,000-fold higher than the wild-type enzyme, conferring exceptional resistance. nih.gov Other substitutions may indirectly affect drug binding by perturbing the local secondary or tertiary structure of a loop involved in ligand binding. nlc-bnc.ca This mechanism allows cells to maintain DHFR function even in the presence of the drug, rendering the antifolate ineffective.

Table 2: Summary of DHFR-Mediated Resistance Mechanisms

| Mechanism | Description | Cellular Effect | Reference |

|---|---|---|---|

| Gene Amplification | Increase in the copy number of the DHFR gene. | Overexpression of the DHFR enzyme, requiring more drug for inhibition. | nih.govresearchgate.net |

| Point Mutations | Changes in the DNA sequence leading to altered amino acid residues in the enzyme. | Decreased binding affinity of the drug to DHFR, reducing inhibitory potency. | researchgate.netnih.gov |

Modifications in Folate Polyglutamation Pathways

Once inside the cell, methotrexate and its analogs are metabolized into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). nih.gov This process involves the sequential addition of glutamate (B1630785) residues to the drug molecule. Polyglutamation is critical for drug efficacy for two main reasons: it significantly enhances the intracellular retention of the drug, and the polyglutamated forms are also potent inhibitors of DHFR and other folate-dependent enzymes. nih.gov

A decrease in the retention of this compound due to defective polyglutamylation is a recognized mechanism of resistance. nih.gov Impaired FPGS activity results in less efficient conversion of the drug to its polyglutamated forms. Consequently, the non-polyglutamated drug is more readily exported from the cell via efflux transporters like MRP1 and MRP3. nih.gov

Crucially, studies have shown that while these efflux pumps can transport the parent (monoglutamate) form of methotrexate, they are unable to transport its polyglutamated derivatives. The addition of even a single extra glutamate residue is sufficient to abolish transport by these pumps by over 95%. nih.govsemanticscholar.org Therefore, a deficient polyglutamation pathway leads to poor drug accumulation and retention, allowing cells to survive exposure to this compound. nih.gov

Downregulation of Folylpoly-γ-Glutamate Synthetase (FPGS) Activity

A primary factor determining the efficacy and cellular retention of many antifolates is a process called polyglutamylation, catalyzed by the enzyme folylpoly-γ-glutamate synthetase (FPGS). This enzyme adds glutamate residues to the drug molecule, which traps it inside the cell and increases its inhibitory activity against target enzymes.

However, 3'-FMTX is inherently a very poor substrate for FPGS. nih.govnih.gov The presence of a highly electronegative fluorine atom at the γ-carbon of the glutamate moiety significantly hinders the enzyme's ability to add additional glutamate tails. nih.govresearchgate.net Research has shown that in H35 hepatoma cells, the formation of 3'-FMTX polyglutamates is reduced by 93% to 98% compared to that of its parent compound, Methotrexate (MTX). nih.govresearchgate.net

This inefficient polyglutamylation means that resistance to 3'-FMTX is fundamentally linked to FPGS.

Intrinsic Resistance: Cells with naturally low levels of FPGS activity will exhibit intrinsic resistance to 3'-FMTX. Since the drug's retention is already minimal, any further decrease in the enzyme's function would render the drug largely ineffective. A major cause of intrinsic resistance to MTX in some tumor types, such as soft tissue sarcomas, is a lack of drug retention due to low levels of polyglutamylation. nih.gov

Acquired Resistance: While acquired resistance to other antifolates can occur through the downregulation of FPGS activity, this mechanism is less defining for 3'-FMTX because its baseline polyglutamylation is already exceedingly low.

The consequence of this poor polyglutamylation is a rapid efflux of 3'-FMTX from the cell, which is very similar to the efflux of MTX before it has been polyglutamylated. nih.gov This lack of retention is a key reason for the significantly lower toxicity of 3'-FMTX compared to MTX, particularly with short-term exposure. For instance, in one study, MTX was found to be 2300-fold more effective than 3'-FMTX after a 2-hour pulse exposure, an effect largely attributed to the retention of MTX polyglutamates. nih.gov

Table 1: Comparative Polyglutamylation of Methotrexate (MTX) vs. This compound (3'-FMTX) in H35 Hepatoma Cells

| Compound | Exposure Time | Polyglutamate Formation (nmol/g cell protein) | Reduction in Polyglutamylation for 3'-FMTX |

|---|---|---|---|

| Methotrexate (MTX) | 2 hours | 55 | 98% |

| This compound (3'-FMTX) | 2 hours | ~1.1 | |

| Methotrexate (MTX) | 6 hours | 130 | 93% |

| This compound (3'-FMTX) | 6 hours | ~9.1 |

Data derived from Galivan et al., Proceedings of the National Academy of Sciences, 1985. nih.gov

Upregulation of γ-Glutamyl Hydrolase (γ-GH) Activity

The enzyme γ-glutamyl hydrolase (γ-GH) acts in opposition to FPGS. It is a lysosomal enzyme that removes the glutamate residues from polyglutamylated folates and antifolates. nih.gov Increased activity of γ-GH is a known mechanism of resistance to classical antifolates like MTX. By cleaving the polyglutamate tail, γ-GH converts the drug back into its monoglutamated form, which can be more easily effluxed from the cell, thereby reducing its intracellular concentration and cytotoxicity.

While this is a validated resistance mechanism for MTX, there is no specific preclinical research available that demonstrates upregulation of γ-GH activity as a mechanism of resistance to 3'-FMTX. Given that 3'-FMTX undergoes minimal polyglutamylation, it is logical to infer that an increase in γ-GH activity would have a negligible impact on its efficacy. With very few polyglutamate tails present on 3'-FMTX molecules within the cell, there would be a limited substrate for an upregulated γ-GH to act upon. Therefore, this pathway is not considered a significant route for acquired resistance to 3'-FMTX.

Cross-Resistance Profiles with Other Antifolates

Cross-resistance occurs when a cell line that has developed resistance to one drug also shows resistance to other, often related, drugs. This is typically due to a shared resistance mechanism. For example, a cell that becomes resistant to an antifolate by downregulating the reduced folate carrier (RFC1), the primary transporter for many such drugs, would likely be cross-resistant to other antifolates that rely on RFC1 for entry.

Currently, the scientific literature lacks studies that have specifically developed 3'-FMTX-resistant cell lines and subsequently tested their sensitivity to other antifolates. However, based on the known mechanisms of antifolate resistance, a theoretical cross-resistance profile can be proposed:

Transport-Based Resistance: If resistance to 3'-FMTX were acquired through downregulation or mutation of the RFC1 transporter, the cells would be expected to show cross-resistance to MTX and other antifolates dependent on RFC1, such as Pemetrexed (B1662193) and Pralatrexate.

DHFR-Based Resistance: Should resistance arise from the amplification of the Dihydrofolate Reductase (DHFR) gene (the target enzyme) or a mutation that reduces drug binding affinity, cross-resistance would be expected to other DHFR inhibitors, including MTX and Pralatrexate.

FPGS-Based Resistance: In a hypothetical scenario where resistance to a different antifolate was acquired via FPGS downregulation, those cells would exhibit a very high degree of cross-resistance to 3'-FMTX, as its minimal efficacy is highly dependent on what little polyglutamylation can occur.

Studies on other drugs have shown that resistance can confer cross-resistance to MTX. For example, a human breast cancer cell line selected for resistance to melphalan (B128) was found to be 6.7-fold cross-resistant to MTX, a mechanism attributed to decreased drug uptake. nih.gov

Novel Resistance Mechanisms and Overcoming Strategies (Preclinical Focus)

Research into novel resistance mechanisms and circumvention strategies for 3'-FMTX specifically is limited. Most preclinical work focuses on its parent compound, MTX. However, these strategies offer a blueprint for potential approaches that could be applied to 3'-FMTX.

Potential Novel Resistance Mechanisms Beyond the established mechanisms like transport and target enzyme alterations, other novel mechanisms for antifolate resistance could theoretically apply to 3'-FMTX, including:

Alterations in cellular folate pools and homeostasis.

Epigenetic modifications that silence genes involved in drug sensitivity.

Upregulation of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family.

Preclinical Strategies for Overcoming Resistance The primary challenge with 3'-FMTX is its poor cellular retention. Therefore, preclinical strategies logically focus on improving drug delivery and ensuring the compound reaches and stays at its target site.

Novel Drug Delivery Systems: To bypass transport-based resistance and improve cellular uptake and retention, various nanocarrier systems are being explored for MTX, which could be adapted for 3'-FMTX. These platforms are designed to protect the drug in circulation and facilitate its entry into tumor cells, often via endocytosis rather than the RFC1 transporter.

Dendrimers: These are highly branched, tree-like nanoparticles. Folate-targeted dendrimers loaded with MTX have been shown to fool cancer cells into absorbing higher concentrations of the drug, overcoming some forms of resistance and showing efficacy in preclinical in vivo models. nih.gov

Liposomes and Nanoparticles: Encapsulating antifolates in lipid-based or polymer-based nanoparticles can enhance drug solubility, prolong circulation time, and improve tumor targeting. Chitosan-functionalized nanoparticles have been shown to increase the cytotoxic effect of MTX on breast cancer cell lines. nih.gov

Combination Therapies: Combining 3'-FMTX with other agents could create synergistic effects or overcome resistance.

Targeting Parallel Pathways: Using a second agent that targets a different pathway can prevent cancer cells from escaping the effects of DHFR inhibition.

Inhibiting Resistance Mechanisms: Combining an antifolate with a molecule that inhibits an efflux pump or restores a downregulated transporter could resensitize resistant cells. While clinical trials have explored combinations of MTX with drugs like 5-fluorouracil, nih.gov specific preclinical combination studies involving 3'-FMTX are not yet available.

These preclinical strategies, while not yet tested with 3'-FMTX, represent promising future avenues to enhance the therapeutic potential of this and other antifolates.

Future Research Directions and Translational Perspectives Preclinical and Methodological Focus

Development of Advanced Preclinical Models for 3'-Fluoromethotrexate Evaluation

To bridge the gap between in vitro findings and clinical outcomes, the development of more physiologically relevant preclinical models is paramount. These models are essential for accurately predicting the efficacy and interaction of this compound in a complex biological environment.

Traditional two-dimensional (2D) cell cultures often fail to replicate the intricate cellular interactions and microenvironments found in vivo, which can lead to misleading data on drug efficacy. nih.gov Three-dimensional (3D) culture systems, such as spheroids and organoids, offer a more representative model by mimicking the cell-cell and cell-matrix interactions, as well as the diffusion gradients for nutrients and drugs that exist in solid tumors. nih.govbeckman.com The use of 3D cultures is expanding as they are recognized as more structurally and physiologically relevant models of in vivo biology. youtube.com For instance, studies have shown that cells grown in 3D models can exhibit increased resistance to anticancer drugs compared to their 2D counterparts, providing a more stringent and predictive testing platform. nih.gov

Organ-on-a-chip technology represents a further leap in sophistication, integrating microfluidic channels to simulate the dynamic environment of living organs, including blood flow and mechanical cues. hdmt.technologynih.gov These devices can contain living tissues arranged to simulate organ-level physiology, offering a platform to study organ function, disease mechanisms, and drug toxicity in real-time. hdmt.technology For the evaluation of this compound, these platforms could be used to create micro-tumors with perfused vasculature, allowing for detailed preclinical investigation of drug penetration, efficacy, and interactions within a simulated human microenvironment. mattek.com

Table 1: Comparison of Preclinical Models for this compound Evaluation

| Model Type | Key Features | Advantages for 3'-FMTX Evaluation | Limitations |

| 2D Monolayer Culture | Cells grown on a flat, rigid substrate. | High-throughput screening, cost-effective. | Lacks physiological relevance, poor predictive value for in vivo response. nih.gov |

| 3D Spheroid/Organoid Culture | Self-assembled aggregates of cells. youtube.com | Mimics cell-cell interactions, diffusion gradients, and tissue-like structures. beckman.comresearchgate.net | Labor-intensive, potential for variability. beckman.com |

| Organ-on-a-Chip | Microfluidic device with living cells simulating organ function. hdmt.technology | Replicates dynamic microenvironment, tissue-tissue interfaces, and physiological flow. nih.gov | Complex setup, lower throughput compared to 2D. |

While in vitro models are invaluable, in vivo systems remain crucial for understanding systemic effects. Complex in vivo models, such as patient-derived xenografts (PDX) implanted in immunodeficient mice, offer a powerful platform for assessing the efficacy of this compound. PDX models are known to better retain the genetic and phenotypic heterogeneity of the original human tumor.

These models are particularly valuable for investigating drug synergy. nih.gov Combination therapies are a cornerstone of cancer treatment, and preclinical models are essential for identifying synergistic interactions. nih.goveu-life.eu For example, studies with the parent compound, methotrexate (B535133), have demonstrated synergy when combined with mTOR inhibitors in acute lymphoblastic leukemia models. nih.gov Similar in vivo studies could be designed to test this compound in combination with other targeted agents. The evaluation of such combinations requires robust mathematical models and statistical methods to distinguish true synergy from additive effects. nih.goveu-life.eu

Integration of Omics Technologies in this compound Research

Omics technologies, which allow for the large-scale analysis of genes, proteins, and metabolites, are transforming drug discovery and development. nih.govnih.gov Integrating these technologies into the preclinical evaluation of this compound can provide a comprehensive understanding of its mechanism of action and identify biomarkers for patient stratification. researchgate.netmdpi.com

Proteomics, the large-scale study of proteins, can reveal how this compound alters cellular pathways. dntb.gov.ua Studies on methotrexate have used proteomic approaches to identify changes in proteins involved in apoptosis, the unfolded protein response, and proteasome subunits in cancer cells. nih.gov Similar analyses for this compound could elucidate its specific molecular targets and downstream effects. Thermal proteome profiling (TPP) is an emerging technique that can identify direct protein-ligand interactions and their downstream consequences, offering a powerful tool to map the signaling cascades affected by 3'-FMTX. nih.gov

Metabolomics, the systematic study of small molecule metabolites, provides a functional readout of the cellular state. nih.gov It can be used to understand the biochemical basis of a drug's pharmacological activity. nih.gov For methotrexate, metabolomic profiling has identified significant alterations in folate metabolism, nucleotide biosynthesis, and various intermediates of amino acid, carbohydrate, and lipid metabolism following drug exposure. nih.govmdpi.com Applying these techniques to this compound would likely reveal its impact on these pathways and could identify novel biomarkers of drug response. mdpi.com

Table 2: Potential Metabolomic Signature of Cellular Response to this compound (Hypothetical, based on Methotrexate data)

| Metabolite Class | Potential Change | Associated Pathway | Reference for Methotrexate |

| Folate Metabolism | Decrease in 5-methyltetrahydrofolate (5mTHF) | One-carbon metabolism | mdpi.com |

| Nucleotide Biosynthesis | Decrease in 2-deoxyuridine, orotic acid, inosine (B1671953) monophosphate | Pyrimidine and Purine (B94841) synthesis | nih.gov |

| Amino Acid Metabolism | Increase in ketoisovaleric acid | Branched-chain amino acid metabolism | nih.gov |

| Carbohydrate Metabolism | Increase in fructose, galactose | Glycolysis/Gluconeogenesis | nih.gov |

Identifying the genetic determinants of response to this compound is crucial for advancing toward personalized medicine. The goal is to discover genetic signatures that can predict which tumors will be sensitive or resistant to treatment. Research on methotrexate has investigated polymorphisms in genes involved in the folate pathway, such as MTHFR, TYMS, and DHFR, to understand variability in patient response. researchgate.net

Future research on this compound should involve transcriptome-wide analyses of cancer cell lines with varying sensitivities to the drug. This can identify panels of genes whose expression levels correlate with resistance. nih.gov Such studies have been successful for other drugs, revealing that upregulation of specific metabolic pathways can mediate both inherent and acquired resistance. nih.gov A key area of investigation for 3'-FMTX would be to determine if resistance mechanisms are similar to those of methotrexate, such as amplification of the DHFR gene or mutations that reduce drug binding.

Table 3: Key Genes for Investigating this compound Sensitivity and Resistance

| Gene | Function | Rationale for Investigation |

| DHFR (Dihydrofolate Reductase) | Primary target of methotrexate; reduces dihydrofolate to tetrahydrofolate. | Mutations or amplification can confer resistance. bohrium.comresearchgate.net |

| TYMS (Thymidylate Synthase) | Catalyzes the conversion of dUMP to dTMP, a key step in DNA synthesis. | Expression levels can influence antifolate sensitivity. bohrium.com |

| SLC19A1 (RFC-1) | Reduced folate carrier; primary transporter of methotrexate into cells. | Decreased expression or function can limit drug uptake. |

| FPGS (Folylpolyglutamate Synthetase) | Adds glutamate (B1630785) residues to antifolates, trapping them inside the cell. | Altered activity can affect intracellular drug concentration and efficacy. |

| GGH (Gamma-Glutamyl Hydrolase) | Removes glutamate residues, facilitating drug efflux. | Increased activity can lead to enhanced drug removal and resistance. |

| MTHFR (Methylenetetrahydrofolate Reductase) | Key enzyme in the folate pathway. | Polymorphisms can affect folate pools and influence drug efficacy. researchgate.net |

Innovative Drug Delivery Systems for this compound (Preclinical)

The development of innovative drug delivery systems aims to overcome limitations of conventional chemotherapy, such as non-specific toxicity and poor bioavailability. frontiersin.org Nanotechnology offers promising platforms for the targeted and controlled delivery of anticancer agents like this compound. sigmaaldrich.com Preclinical evaluation of various nanocarriers can identify formulations that enhance therapeutic efficacy. nih.gov

A variety of nanocarriers have been explored for methotrexate and could be adapted for this compound. Polymeric nanoparticles, which can be engineered for controlled drug release, have shown potential. frontiersin.org Lipid-based nanoparticles, including liposomes and solid lipid nanoparticles, offer advantages like high biocompatibility and the ability to encapsulate both hydrophilic and hydrophobic drugs. frontiersin.orgnih.gov More advanced systems include hybrid nanoparticles and magnetocubosomes, which allow for externally stimulated drug release at the target site. preprints.org Preclinical studies using these systems would focus on evaluating drug loading efficiency, release kinetics, and in vivo efficacy in animal models. nih.gov

Table 4: Preclinical Drug Delivery Systems for Potential this compound Formulation

| Delivery System | Description | Potential Advantages for 3'-FMTX |

| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers (e.g., PLGA, chitosan). frontiersin.org | Controlled release, improved stability, potential for surface modification for targeting. frontiersin.org |

| Lipid-Based Nanocarriers | Systems like liposomes, nano-lipid polymeric hybrids, and cubosomes. frontiersin.orgpreprints.org | High biocompatibility, ability to encapsulate drugs, improved circulation time. frontiersin.org |

| Inorganic Nanostructures | Carriers based on materials like gold or phyllosilicates. nih.gov | Unique physical properties, potential for pH-dependent release and theranostic applications. nih.gov |

| Carbon-Based Nanostructures | Materials such as carbon nanotubes or graphene oxide. | High surface area for drug loading, potential for combination therapy. frontiersin.org |

Exploration of this compound in Combination Therapies (Preclinical)

An extensive search of preclinical research reveals no studies that have evaluated this compound in synergistic combination with other antifolate agents. The therapeutic potential of such combinations remains unexplored.

There is no published preclinical evidence on the effects of combining this compound with non-antifolate therapeutic agents. While combination therapies are a cornerstone of cancer treatment, with numerous preclinical studies investigating Methotrexate in combination with various drugs, mdpi.comnih.govresearchgate.netresearchgate.net the interaction profile of this compound with other cytotoxic or targeted agents has not been investigated.

Contribution of this compound Research to Fundamental Antifolate Biology